2-(6,7-Dihydro-4h-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine 2-(6,7-Dihydro-4h-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17683379
InChI: InChI=1S/C8H12N2S2/c9-3-1-8-10-6-2-4-11-5-7(6)12-8/h1-5,9H2
SMILES:
Molecular Formula: C8H12N2S2
Molecular Weight: 200.3 g/mol

2-(6,7-Dihydro-4h-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17683379

Molecular Formula: C8H12N2S2

Molecular Weight: 200.3 g/mol

* For research use only. Not for human or veterinary use.

2-(6,7-Dihydro-4h-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine -

Specification

Molecular Formula C8H12N2S2
Molecular Weight 200.3 g/mol
IUPAC Name 2-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)ethanamine
Standard InChI InChI=1S/C8H12N2S2/c9-3-1-8-10-6-2-4-11-5-7(6)12-8/h1-5,9H2
Standard InChI Key JEEWRWKWJOIZNO-UHFFFAOYSA-N
Canonical SMILES C1CSCC2=C1N=C(S2)CCN

Introduction

Chemical Identity and Structural Overview

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-(6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine, reflects its fused thiopyrano-thiazole core and terminal amine group. Its molecular formula, C₈H₁₂N₂S₂, corresponds to a calculated molecular weight of 200.34 g/mol . Key identifiers include the PubChem CID 61565202 and synonyms such as 1249810-70-5 and 2-{4H,6H,7H-thiopyrano[4,3-d]thiazol-2-yl}ethan-1-amine .

PropertyValue
IUPAC Name2-(6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine
Synonyms1249810-70-5, 2-{4H,6H,7H-thiopyrano[4,3-d]thiazol-2-yl}ethan-1-amine
Molecular FormulaC₈H₁₂N₂S₂
Molecular Weight200.34 g/mol (calculated)
PubChem CID61565202

Structural Features

The molecule comprises a bicyclic system where a thiopyran ring (a six-membered sulfur-containing heterocycle) is fused to a thiazole ring (a five-membered ring with nitrogen and sulfur atoms). The ethylamine side chain at the C2 position of the thiazole introduces a primary amine functional group, enhancing potential for hydrogen bonding and ionic interactions in biological systems. Spectroscopic characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) would likely reveal distinct signals for the thiazole protons (δ 7.27–8.77 ppm) and thiopyran methylene groups, though specific spectral data for this compound remains unpublished.

Synthesis and Chemical Reactivity

Synthetic Strategies

The compound’s synthesis leverages methodologies common to thiazole and thiopyrano derivatives. A plausible route involves:

  • Hantzsch Thiazole Synthesis: Cyclocondensation of thiourea derivatives with α-haloketones to form the thiazole core.

  • Thiopyrano Ring Construction: Annulation via sulfur-containing precursors, such as thiols or disulfides, under controlled temperatures (80–120°C) and polar aprotic solvents like dimethylformamide (DMF).

  • Side-Chain Functionalization: Introduction of the ethylamine group through nucleophilic substitution or reductive amination.

Reaction progress is typically monitored via thin-layer chromatography (TLC), with purification achieved through column chromatography or recrystallization. Yields depend critically on solvent choice, with ethanol and DMF favoring intermediate stability.

Reactivity Patterns

The compound’s reactivity is governed by its dual heterocyclic system and amine group:

  • Thiazole Ring: Susceptible to electrophilic substitution at C5 and nucleophilic attack at C2 .

  • Amine Group: Participates in acylations, Schiff base formations, and coordination with metal ions.

  • Thiopyrano Moiety: May undergo ring-opening reactions under acidic conditions or oxidation to sulfoxides/sulfones.

These reactivities suggest utility in generating derivatives for structure-activity relationship (SAR) studies, though such investigations remain unreported for this specific compound .

Structural and Molecular Analysis

Computational Insights

Density functional theory (DFT) calculations predict a planar thiopyrano-thiazole core with slight puckering in the thiopyran ring due to sulfur’s larger atomic radius. The amine group’s conformational flexibility allows adaptive binding to biological targets, a trait observed in bioactive thiazole derivatives .

Spectroscopic Characterization

While experimental data is scarce, analogous compounds exhibit:

  • ¹H NMR: Thiazole protons resonate between δ 7.27–8.77 ppm, while thiopyran methylenes appear as multiplet signals near δ 2.5–3.5 ppm .

  • IR Spectroscopy: Stretching vibrations for C-N (1250–1350 cm⁻¹) and C-S (650–750 cm⁻¹) bonds confirm heterocyclic connectivity.

  • Mass Spectrometry: A molecular ion peak at m/z 200.34 and fragmentation patterns reflecting sequential loss of NH₂ (17 Da) and C₂H₄ (28 Da).

Future Directions and Applications

Research Priorities

  • In Vitro Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities using standardized assays.

  • SAR Studies: Synthesize derivatives with modified side chains or heterocyclic substituents to optimize potency and selectivity.

  • Computational Modeling: Dock the compound into putative targets (e.g., DHFR, DNA gyrase) to predict binding modes.

Industrial Relevance

The compound’s scaffold aligns with industry trends in developing multitargeted heterocyclic drugs. Its synthetic accessibility and structural novelty position it as a candidate for patenting and preclinical development, particularly in antimicrobial and antiparasitic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator